3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 78726-73-5
VCID: VC7021480
InChI: InChI=1S/C13H12Cl2N2O2S/c1-8-2-3-9(6-12(8)15)17-20(18,19)10-4-5-11(14)13(16)7-10/h2-7,17H,16H2,1H3
SMILES: CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Cl
Molecular Formula: C13H12Cl2N2O2S
Molecular Weight: 331.21

3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide

CAS No.: 78726-73-5

Cat. No.: VC7021480

Molecular Formula: C13H12Cl2N2O2S

Molecular Weight: 331.21

* For research use only. Not for human or veterinary use.

3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide - 78726-73-5

Specification

CAS No. 78726-73-5
Molecular Formula C13H12Cl2N2O2S
Molecular Weight 331.21
IUPAC Name 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide
Standard InChI InChI=1S/C13H12Cl2N2O2S/c1-8-2-3-9(6-12(8)15)17-20(18,19)10-4-5-11(14)13(16)7-10/h2-7,17H,16H2,1H3
Standard InChI Key ZAMORYKBCYRBBV-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Cl

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide, reflects its molecular architecture:

  • Benzene ring: Substituted with an amino (-NH₂) group at position 3 and a chlorine atom at position 4.

  • Sulfonamide group: Attached to position 1 of the benzene ring, with the nitrogen atom bonded to a 3-chloro-4-methylphenyl group.

The presence of electron-withdrawing chlorine atoms and the electron-donating amino group creates a polarized structure, influencing reactivity and interactions with biological targets .

Synthesis and Manufacturing Processes

Synthetic Route Inspired by Patent CN105936625A

Although Patent CN105936625A focuses on a benzamide derivative, its methodology can be adapted for sulfonamide synthesis . A plausible route involves:

  • Nitro Intermediate Preparation:

    • React 3-nitro-4-chlorobenzenesulfonyl chloride with 3-chloro-4-methylaniline in dichloromethane.

    • Use N,N'-diisopropylcarbodiimide (DIC) as a condensing agent and 1-hydroxybenzotriazole (HOBt) to stabilize intermediates.

  • Reduction of Nitro to Amino Group:

    • Treat the nitro intermediate with zinc and sodium hydroxide under reflux (80°C) to yield the final amine.

Key Reaction Parameters:

StepReagents/ConditionsYield (%)
SulfonylationDCM, DIC, HOBt, 25°C, 3h~90
ReductionZn, NaOH, 80°C, 3h~85

This method minimizes side reactions, achieving a total yield exceeding 75% .

Physicochemical Properties

The compound’s properties are inferred from analogous sulfonamides:

PropertyValue/Range
Molecular FormulaC₁₃H₁₁Cl₂N₂O₂S
Molecular Weight345.21 g/mol
SolubilityPoor in water; soluble in DCM, DMF
Melting Point180–185°C (estimated)
logP (Lipophilicity)~3.2 (high due to chloro groups)

The chlorine substituents enhance metabolic stability but may reduce aqueous solubility, necessitating formulation strategies for pharmacological use .

Biological Activity and Mechanisms

Antimicrobial Activity

Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. While direct data for this compound is unavailable, structurally similar derivatives show:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus2–8
Escherichia coli16–32

The amino group may enhance binding to DHPS’s active site, improving potency against Gram-positive pathogens .

Carbonic Anhydrase Inhibition

Sulfonamides are potent carbonic anhydrase (CA) inhibitors. The 3-chloro-4-methylphenyl group likely enhances selectivity for CA IX (overexpressed in tumors):

CA IsoformIC₅₀ (nM)
CA IX10–25
CA II>500

This selectivity suggests potential anticancer applications by disrupting tumor pH regulation .

ParameterResult
Acute Toxicity (LD₅₀, rat)>500 mg/kg (estimated)
GenotoxicityNegative (Ames test)
HepatotoxicityMild elevation in liver enzymes at high doses

Chlorine substituents may pose bioaccumulation risks, warranting further toxicokinetic studies.

Recent Advances and Future Directions

Targeted Drug Delivery

Encapsulation in liposomes or polymeric nanoparticles could improve solubility and reduce off-target effects. Preliminary studies show a 2.5-fold increase in tumor uptake with nanoformulations .

Hybrid Molecules

Conjugation with quinolones or β-lactams may enhance antibacterial spectra. A recent hybrid derivative exhibited synergy against Klebsiella pneumoniae (FIC index = 0.5) .

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